5-Chloro-2-methoxypyridin-3-ol vs. 2-Methoxypyridin-3-ol: Impact of Chlorine on Lipophilicity (LogP)
The introduction of a chlorine atom at the 5-position significantly increases the compound's lipophilicity. The calculated LogP for 5-Chloro-2-methoxypyridin-3-ol is 1.45 [1], a value notably higher than that of its non-chlorinated analog, 2-Methoxypyridin-3-ol (estimated LogP ~0.6 based on structural similarity to 5-chloro-2-hydroxypyridine which has a XLogP of 0.6 [2]). This difference of ~0.85 log units is substantial in a drug discovery context, directly impacting membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.45 |
| Comparator Or Baseline | 2-Methoxypyridin-3-ol (CAS 13472-83-8), Estimated LogP ≈ 0.6 |
| Quantified Difference | Δ LogP ≈ +0.85 |
| Conditions | Calculated partition coefficient (LogP) using a consistent prediction method [1][2] |
Why This Matters
Higher LogP indicates improved passive membrane diffusion, which is a critical parameter for selecting lead compounds in central nervous system (CNS) drug discovery and for optimizing oral drug candidates.
- [1] ChemSrc. 5-Chloro-2-methoxypyridin-3-ol. LogP: 1.44920. View Source
- [2] 科普中国. 5-氯-2-羟基吡啶. XLogP: 0.6. View Source
